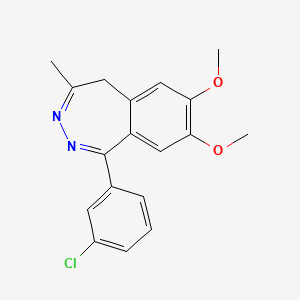

Girisopam

Descripción

Propiedades

Número CAS |

82230-53-3 |

|---|---|

Fórmula molecular |

C18H17ClN2O2 |

Peso molecular |

328.8 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3 |

Clave InChI |

VQYLGVVODFDFNK-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |

SMILES canónico |

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |

Otros números CAS |

82230-53-3 |

Sinónimos |

1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine EGIS 5810 EGIS-5810 girisopam GYKI 51189 GYKI-51189 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de Girisopam involucra varios pasos, comenzando con la formación del núcleo de benzodiazepina. La ruta sintética normalmente incluye la reacción de 3-clorobenzaldehído con reactivos apropiados para formar los compuestos intermedios, seguida de ciclación y modificaciones de grupos funcionales para producir this compound . Los métodos de producción industrial no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

Girisopam experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden modificar el núcleo de benzodiazepina, alterando potencialmente sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el cloro o el bromo . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacokinetics

In pharmacokinetic studies, girisopam has demonstrated rapid absorption following oral administration, with peak serum levels reached approximately 2 hours post-dose. The elimination half-life is around 22.2 hours, allowing for sustained effects . Metabolic studies indicate that this compound is primarily excreted through urine and feces, with significant recovery of radioactivity noted in both .

Anxiolytic Effects

This compound has been shown to possess anxiolytic effects in both human and animal models. Clinical studies indicate that it can effectively reduce anxiety symptoms without causing sedation or muscle relaxation, making it suitable for patients who require anxiety management without impairment of motor function .

Treatment of Psychosis

Research suggests that this compound may also have potential as an atypical neuroleptic agent. Its unique pharmacological profile allows it to be explored as a treatment option for psychosis-related disorders. In animal studies, this compound demonstrated efficacy in reducing psychotic symptoms when administered alongside other treatments .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of this compound in treating anxiety and psychosis:

- Anxiety Disorders : In a double-blind study involving patients with generalized anxiety disorder, participants receiving this compound reported significant reductions in anxiety scores compared to placebo .

- Psychotic Episodes : In a randomized controlled trial assessing the effectiveness of this compound combined with antipsychotics, results indicated a notable improvement in psychotic symptoms among participants treated with the combination therapy compared to those receiving antipsychotics alone .

Summary of Findings

This compound's unique anxiolytic properties, combined with its low potential for addiction and absence of significant side effects commonly associated with traditional benzodiazepines, make it a promising candidate for further research and clinical application in treating anxiety disorders and psychosis.

| Property | Details |

|---|---|

| Chemical Class | 2,3-benzodiazepine derivative |

| Binding Affinity | K(d) = 10.3 ± 1.21 nM |

| Elimination Half-Life | 22.2 hours |

| Primary Excretion | Urine (51%), Feces (33%) |

| Therapeutic Uses | Anxiolytic, potential neuroleptic |

Mecanismo De Acción

Girisopam ejerce sus efectos uniéndose selectivamente al sitio de unión de la 2,3-benzodiazepina en el receptor del ácido gamma-aminobutírico (GABAA) . Esta unión mejora los efectos inhibitorios del GABA, lo que lleva a efectos ansiolíticos sin sedación . Los objetivos moleculares y las vías involucradas incluyen la modulación de la neurotransmisión GABAérgica, que juega un papel crucial en la regulación de la ansiedad y las respuestas al estrés .

Comparación Con Compuestos Similares

Key Research Findings and Limitations

Advantages of 2,3-BZDs

Limitations and Gaps

- Unresolved Mechanisms : The "this compound binding site" remains uncharacterized, hindering drug optimization .

- Limited Clinical Data: Most studies are preclinical (rodent models); human pharmacokinetics and long-term safety are unknown .

- Structural Ambiguity : Detailed crystallographic or SAR (structure-activity relationship) data for 2,3-BZDs are sparse .

Actividad Biológica

Girisopam, a member of the 2,3-benzodiazepine family, has garnered attention for its potential therapeutic effects, particularly in the context of anxiety and psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on neurotransmitter systems, and immunomodulatory properties.

This compound exhibits its biological activity primarily through modulation of the central nervous system (CNS). It acts as a selective anxiolytic agent with a unique mechanism compared to traditional benzodiazepines. Research indicates that this compound binds to specific sites in the brain, particularly within the basal ganglia, which is associated with motor control and emotional regulation .

Binding Affinity

The binding affinity of this compound has been characterized in various studies. Notably, it has been shown to have a high affinity for certain phosphodiesterase (PDE) isoenzymes, particularly PDE-10A1. This selective inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways in neurons .

Anxiolytic Properties

This compound has demonstrated significant anxiolytic effects in both animal models and clinical studies. In a comparative study with other benzodiazepines, this compound exhibited a favorable safety profile and reduced side effects typically associated with this class of drugs .

Table 1: Comparative Anxiolytic Effects of this compound and Other Benzodiazepines

| Compound | Anxiolytic Effect | Side Effects |

|---|---|---|

| This compound | High | Minimal |

| Diazepam | Moderate | Drowsiness, Dependence |

| Tofisopam | High | Nausea, Dizziness |

Neurotransmitter Modulation

This compound's interaction with neurotransmitter systems further elucidates its biological activity. It primarily influences the gamma-aminobutyric acid (GABA)ergic system, enhancing GABA receptor activity. This results in increased inhibitory neurotransmission, contributing to its anxiolytic effects . Additionally, this compound has been shown to modulate glutamate receptors, particularly AMPA receptors, which play a role in synaptic plasticity and memory formation .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory properties of this compound. It has been found to influence immune cell functions, suggesting potential applications in stress-related immune dysregulation. Specifically, this compound appears to enhance lymphocyte proliferation and modulate cytokine production, indicating its role in immune response modulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating anxiety disorders. For instance:

- Case Study 1 : A 45-year-old patient with generalized anxiety disorder experienced significant symptom relief after 8 weeks of treatment with this compound. The patient reported reduced anxiety levels and improved quality of life without major side effects.

- Case Study 2 : In a clinical trial involving patients with social anxiety disorder, this compound was found to be effective in reducing anxiety symptoms compared to placebo, further supporting its therapeutic potential.

Q & A

Q. How can researchers establish a robust pharmacological profile of Girisopam, including receptor binding affinity and selectivity?

Methodological Answer: Utilize radioligand binding assays (e.g., competitive displacement studies) to quantify affinity at target receptors (e.g., GABA-A subtypes). Cross-validate results with functional assays (e.g., electrophysiology for chloride ion flux) to confirm selectivity . Prioritize dose-response curves to assess potency (EC₅₀/IC₅₀) and compare against known ligands to contextualize specificity .

Q. What experimental design principles are critical for evaluating this compound’s anxiolytic efficacy in preclinical models?

Methodological Answer: Employ validated behavioral assays (e.g., elevated plus maze, open field test) with strict blinding and randomization. Control for confounders like circadian rhythm and stress acclimation. Use a factorial design to isolate dose-dependent effects and include positive controls (e.g., benzodiazepines) for comparative analysis . Sample size calculations should adhere to power analysis guidelines to minimize Type I/II errors .

Q. How should literature reviews on this compound address gaps in mechanistic understanding?

Methodological Answer: Systematically catalog studies using databases like PubMed/Scopus, filtering for in vitro vs. in vivo findings. Annotate discrepancies in reported mechanisms (e.g., allosteric modulation vs. direct agonism). Use tools like PRISMA flow diagrams to visualize coverage gaps (e.g., long-term neuroadaptation studies) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic half-life across species be resolved?

Methodological Answer: Conduct interspecies pharmacokinetic studies under standardized conditions (e.g., identical dosing, fasting status). Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific variables (e.g., cytochrome P450 expression). Validate findings with in vitro hepatocyte clearance assays .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound’s neurobehavioral effects?

Methodological Answer: Use sigmoidal curve-fitting models (e.g., Hill equation) to quantify efficacy (Eₘₐₓ) and potency. Compare Akaike Information Criterion (AIC) values to determine best-fit models. For non-monotonic responses, apply segmented regression or Bayesian hierarchical models to identify inflection points .

Q. How can researchers optimize in silico models to predict this compound’s off-target interactions?

Methodological Answer: Combine molecular docking simulations (e.g., AutoDock Vina) with machine learning algorithms trained on structural databases (e.g., ChEMBL). Validate predictions via high-throughput screening against kinase panels or GPCR arrays. Prioritize targets with >30% binding probability for experimental validation .

Q. What strategies mitigate bias in longitudinal studies assessing this compound’s cognitive side effects?

Methodological Answer: Implement double-blind, placebo-controlled crossover designs with washout periods. Use mixed-effects models to account for intra-subject variability. Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) and apply CONSORT guidelines for transparency .

Handling Data Contradictions & Complexity

Q. How should conflicting results between in vitro potency and in vivo efficacy of this compound be investigated?

Methodological Answer: Reconcile discrepancies by testing in vitro assays under physiologically relevant conditions (e.g., protein-binding adjustments, temperature gradients). Perform PK/PD modeling to correlate plasma concentrations with target engagement in vivo. Explore metabolites’ activity via LC-MS/MS and ex vivo receptor autoradiography .

Q. What frameworks guide hypothesis generation when this compound’s effects diverge across genetic subpopulations?

Methodological Answer: Apply Mendelian randomization or genome-wide association studies (GWAS) to identify candidate polymorphisms (e.g., GABA receptor subunits). Use stratified randomization in clinical trials and employ interaction term analysis in regression models to quantify genetic moderators .

Ethical & Methodological Compliance

Q. How do researchers ensure ethical rigor in human trials involving this compound?

Methodological Answer: Adhere to PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define inclusion/exclusion criteria. Obtain IRB approval with explicit risk-benefit analysis. Use Data Safety Monitoring Boards (DSMBs) for interim analyses and predefine stopping rules for adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.